(5-溴-4-氯-1H-吲哚-3-基)氢磷酸盐;(4-甲苯基)氮阳离子

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

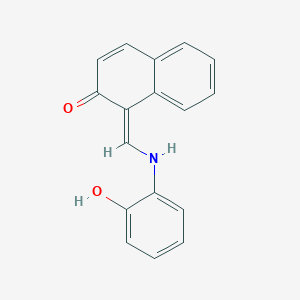

what is '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium'? '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' is an organic compound composed of a bromo-chloro-indol-3-yl group attached to a hydrogen phosphate group, and a 4-methylphenylazanium group. the use of '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' The compound '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' could be used in a variety of applications. It could be used as a pharmaceutical drug, as a dye or pigment, as a catalyst in chemical reactions, or as a reagent in analytical chemistry. It could also be used in organic synthesis as a starting material for the synthesis of other compounds. the chemistry of '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' The chemical formula of (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium is C17H14BrClN2O4P. This molecule is composed of a 5-bromo-4-chloro-1H-indol-3-yl group, which is an aromatic heterocyclic compound containing a ring of five atoms with one nitrogen atom and four carbon atoms, and a (4-methylphenyl)azanium group, which is an aromatic organic compound containing a ring of six atoms with one nitrogen atom and five carbon atoms. The molecule also contains one phosphate group, which consists of one phosphorus atom bonded to four oxygen atoms, and two hydrogen atoms. the biochemical/physical effects of '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' 5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium is an organic compound that is not found in nature. It is not known to have any biochemical or physical effects. the benefits of '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' This compound has a variety of potential benefits, including: 1. It can be used as a precursor in the synthesis of organic compounds, providing a convenient starting point for the production of a variety of other molecules. 2. It can act as a stabilizing agent, helping to ensure the integrity of the molecules it is used in. 3. It can act as a chelating agent, binding to metal ions and preventing them from catalyzing unwanted reactions. 4. It can be used as an intermediate in the production of pharmaceuticals, providing a safe and efficient way to produce active ingredients. 5. It can be used as a catalyst in a variety of chemical reactions, helping to speed up and improve the efficiency of the process. the related research of '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' The research related to the compound (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium could include investigations into its structure, synthesis, chemical and physical properties, and biological activity. In terms of structure, research could focus on the bond lengths, angles, and other features of the compound. Synthesis research could investigate efficient and cost-effective methods for producing the compound. Chemical and physical property research could involve studying the compound's solubility, melting point, boiling point, reactivity, and other properties. Biological activity research could involve testing the compound's ability to interact with proteins, enzymes, and other molecules in the body.

科学研究应用

合成和生物学特性

一项研究探索了芳基双(3'-O-乙酰胸苷-5'-基)磷酸酯衍生物的合成,包括 4-(甲磺酰)苯基衍生物,以找到一种在生理条件下水解成双(核苷-5'-基)磷酸酯的化合物。这些化合物被评估了它们的抗疱疹病毒作用,无论是在体外还是在体内,都表明它们作为抗病毒疗法的前药的潜在用途 (Farrow 等,1990).

磷酸酯的动力学研究

研究了单和二-4 氯、3-甲苯基磷酸酯,以了解它们在水解过程中的稳定性,这对于评估农药的生态友好性很重要。该研究使用比色法并研究了离子强度和温度等各种因素对水解过程的影响 (Teli 等,2017).

功能化单芳基磷酸酯单元

对 4-卤代官能化 2,6-二异丙基苯基磷酸盐(包括氯和溴衍生物)的研究集中于为材料科学中的潜在应用创造新的结构。这些化合物表现出有趣的固态聚集行为和氢键,这可能有助于设计新材料 (Dar 等,2015).

筛选磷酸盐积累突变体

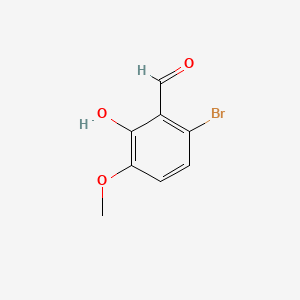

演示了一种使用 5-溴-4-氯-3-吲哚基磷酸盐筛选能够积累无机多磷酸盐的突变体的方法。该技术对于识别能够有效从废水中去除磷酸盐的细菌菌株很有价值 (Morohoshi 等,2003).

比色检测系统

氧化还原偶联物 5-溴-4-氯-吲哚基磷酸盐/硝基蓝四唑氯化物被广泛用于检测和定位碱性磷酸酶活性。这在各种生物化学应用中尤为重要,如 Western 和 Southern 印迹或免疫组织化学 (Guder 等,2000).

环保型储气介质

合成了磷酸酯,然后转化为新型的磷有机聚合物。这些聚合物表现出高储气能力和物理化学稳定性,使其成为储气应用的潜在环保材料 (Ahmed 等,2017).

属性

CAS 编号 |

6578-06-9 |

|---|---|

产品名称 |

(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium |

分子式 |

C₁₅H₁₅BrClN₂O₄P |

分子量 |

433.62 g/mol |

IUPAC 名称 |

(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium |

InChI |

InChI=1S/C8H6BrClNO4P.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 |

InChI 键 |

QEIFSLUFHRCVQL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br |

规范 SMILES |

CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br |

其他 CAS 编号 |

6578-06-9 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)

![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)

![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)

![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)